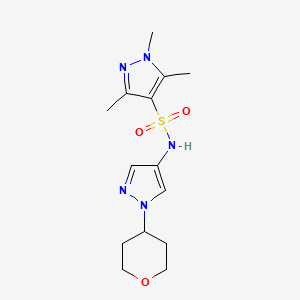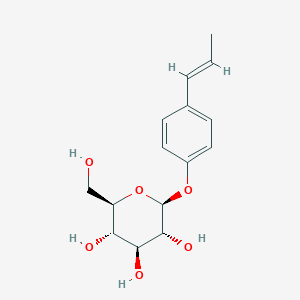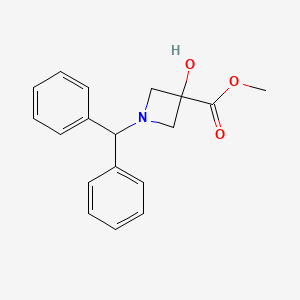![molecular formula C19H16FN3O3 B2913422 4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide CAS No. 1396854-88-8](/img/structure/B2913422.png)
4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide, also known as EFPB, is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent and selective inhibitor of a protein kinase called B-Raf, which plays a critical role in the regulation of cell growth and proliferation.
Scientific Research Applications
Alzheimer's Disease Research
One notable application is in the development of molecular imaging probes for Alzheimer's disease. A selective serotonin 1A (5-HT(1A)) molecular imaging probe, structurally similar to the query compound, was utilized in PET imaging to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. This research highlights the potential use of related benzamide derivatives in understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).
Anti-inflammatory and Analgesic Agents
Another study focused on the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds, including some benzamide derivatives, demonstrated high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating their potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).
Gastrokinetic Activity
In gastrokinetic research, a series of benzamide derivatives showed potent in vivo gastric emptying activity, suggesting applications in treating gastrointestinal motility disorders. These findings underscore the potential of benzamide derivatives in developing new gastrokinetic agents (Kato et al., 1992).
Antiviral Activity
Benzamide-based compounds have also been explored for their antiviral activities. A study described a new route to the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives, which were tested in vitro for their anti-influenza A virus (subtype H5N1) activity. Several compounds exhibited significant antiviral activities, showcasing the potential of benzamide derivatives in antiviral drug development (Hebishy et al., 2020).
properties
IUPAC Name |
4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-2-25-15-9-7-13(8-10-15)18(24)23-14-11-21-19(22-12-14)26-17-6-4-3-5-16(17)20/h3-12H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIFEVMEDPYNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl (5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2913354.png)
![(E)-methyl 2-(6-isopropyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2913356.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2913360.png)
